molecular formula C9H17N3O B13523926 2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol

2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol

Cat. No.: B13523926
M. Wt: 183.25 g/mol
InChI Key: CRXYKBNXQULSLL-UHFFFAOYSA-N
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Description

2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol is a chemical compound with the molecular formula C9H17N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 3-isobutyl-1H-pyrazole-5-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-3-methyl-1h-pyrazol-1-yl)ethan-1-ol
  • 2-(5-Amino-3-ethyl-1h-pyrazol-1-yl)ethan-1-ol
  • 2-(5-Amino-3-isopropyl-1h-pyrazol-1-yl)ethan-1-ol

Uniqueness

2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol is unique due to its isobutyl substituent, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and other applications .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-[5-amino-3-(2-methylpropyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C9H17N3O/c1-7(2)5-8-6-9(10)12(11-8)3-4-13/h6-7,13H,3-5,10H2,1-2H3

InChI Key

CRXYKBNXQULSLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=C1)N)CCO

Origin of Product

United States

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